4-chloro-6-cyclopropyl-3-nitroquinoline
Description
Properties
CAS No. |
1997748-08-9 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
4-chloro-6-cyclopropyl-3-nitroquinoline |
InChI |
InChI=1S/C12H9ClN2O2/c13-12-9-5-8(7-1-2-7)3-4-10(9)14-6-11(12)15(16)17/h3-7H,1-2H2 |
InChI Key |
BHXAMAATXDBDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C(=CN=C3C=C2)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 6 Cyclopropyl 3 Nitroquinoline and Analogous Structures
Strategic Approaches to Quinoline (B57606) Core Synthesis
The construction of the fundamental quinoline scaffold is the primary step in synthesizing complex derivatives. Over the years, numerous methods have been established, each with distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.
Classic named reactions remain foundational for quinoline synthesis, with modern adaptations improving their efficiency, safety, and environmental impact. rsc.orgnih.gov
Skraup Synthesis: This is one of the oldest methods for quinoline synthesis, typically involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). organicreactions.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. nih.govwikipedia.org While effective, the classic Skraup reaction is known for being highly exothermic and often violent. wikipedia.orgresearchgate.net Modern modifications focus on milder conditions, such as using ionic liquids or microwave irradiation to control the reaction rate and improve yields. nih.gov
Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The initial step is the formation of a Schiff base, which then undergoes an acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline. wikipedia.orgnih.gov Recent advancements have explored the use of various catalysts and reaction media, including polyphosphoric acid (PPA) mixtures, to influence regioselectivity and reaction rates, particularly for substrates with electron-withdrawing or donating groups. wikipedia.org
Friedländer Synthesis: This reaction provides a straightforward route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgwikipedia.org The reaction can be catalyzed by either acids or bases. organic-chemistry.org Modern adaptations have significantly broadened the scope and efficiency of the Friedländer synthesis by employing a wide array of catalysts, including silica-supported P₂O₅, iodine, and various Lewis acids like Bi(OTf)₃ and Y(OTf)₃. These modifications often allow for solvent-free conditions and shorter reaction times, aligning with the principles of green chemistry. benthamdirect.com
| Classic Reaction | Reactants | Key Features & Modern Adaptations |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Forms unsubstituted quinoline core; Modern methods use microwave irradiation and ionic liquids for better control. nih.gov |
| Combes | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines; Modern studies focus on catalyst choice (e.g., PPA) to control regioselectivity. wikipedia.org |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Versatile for polysubstituted quinolines; Modern methods use diverse catalysts (e.g., I₂, Lewis acids) and solvent-free conditions. wikipedia.orgbenthamdirect.com |
Palladium catalysis has emerged as a powerful tool for both the synthesis and functionalization of the quinoline core, primarily through C-H activation and coupling reactions. researchgate.net These methods offer high efficiency and selectivity, allowing for the direct introduction of substituents onto the quinoline scaffold without pre-functionalization. mdpi.com
Palladium-catalyzed dehydrogenative coupling, for instance, enables the intramolecular C-H alkenylation of N-allylanilines to selectively form quinoline or dihydroquinoline structures by carefully choosing the reaction conditions. researchgate.netmdpi.com Furthermore, direct C-H arylation of quinoline N-oxides has been extensively studied. While functionalization typically occurs at the C2 position, specific ligand and solvent choices can direct the arylation to the C8 position, demonstrating the high level of control achievable with these methods. acs.orgacs.orgmdpi.com These reactions often proceed via a cyclopalladation pathway, where the catalyst is directed to a specific C-H bond. acs.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. researchgate.net MCRs are advantageous for creating molecular diversity and complexity in a time- and resource-efficient manner.
For quinoline synthesis, several MCRs are prominent:
Doebner Reaction: This three-component reaction involves an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.gov Modern modifications have been developed to improve yields, especially when using anilines with electron-withdrawing groups. nih.gov
Povarov Reaction: This reaction is an aza-Diels-Alder reaction involving an aniline, an aldehyde, and an alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. acs.orgiipseries.org It is a powerful tool for generating highly substituted quinoline libraries. acs.orgacs.org
These strategies allow for the rapid assembly of complex quinoline frameworks from simple and readily available starting materials, making them highly valuable in drug discovery and materials science. researchgate.netacs.org
Selective Introduction of Functional Groups
Following the synthesis of the basic quinoline ring, the regioselective introduction of specific functional groups is necessary to produce the target compound, 4-chloro-6-cyclopropyl-3-nitroquinoline.
The introduction of a chlorine atom at the C-4 position of a quinoline ring is a common transformation. This is typically achieved from a 4-hydroxyquinoline (or its tautomer, 4-quinolone) precursor. The hydroxyl group can be readily converted to a chloro group using standard chlorinating agents.
A general and widely used method involves treating the 4-quinolone with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in a solvent like dimethylformamide (DMF). Other reagents such as thionyl chloride (SOCl₂) can also be employed. The synthesis of the analogous compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline confirms this multi-step approach, which includes cyclization to form the quinolone, followed by nitration and finally chlorination. atlantis-press.comresearchgate.net This sequence highlights the conversion of a 4-hydroxy intermediate to the final 4-chloro product as a key step.
Introducing a nitro group at the C-3 position of the quinoline ring is a challenging task due to the electronic nature of the heterocyclic system. Direct electrophilic nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines. Therefore, specialized strategies are required to achieve C-3 selectivity.
One effective method involves the nitration of Reissert compounds. elsevierpure.com Quinoline can be converted into its Reissert compound (e.g., 1-benzoyl-2-cyano-1,2-dihydroquinoline), which then undergoes regiospecific nitration at the C-3 position with acetyl nitrate (B79036). Subsequent hydrolysis of the nitrated Reissert compound yields 3-nitroquinoline. elsevierpure.com
Methods for Cyclopropyl (B3062369) Group Installation at the C-6 Position (e.g., Suzuki-Miyaura coupling with cyclopropylboronic acid)
The installation of a cyclopropyl group onto an aromatic or heteroaromatic ring is a key step in the synthesis of the target molecule. One of the most powerful and widely used methods for this transformation is the Suzuki-Miyaura cross-coupling reaction. nih.govyonedalabs.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. yonedalabs.comyoutube.comlibretexts.org
In the context of synthesizing 4-chloro-6-cyclopropyl-3-nitroquinoline, the strategy involves coupling a 6-halo-4-chloro-3-nitroquinoline intermediate with a cyclopropylboron reagent, typically cyclopropylboronic acid or one of its esters (e.g., a pinacol ester). nih.gov The reaction is advantageous due to its tolerance of a wide variety of functional groups, which is crucial when dealing with a multi-substituted molecule like a nitroquinoline. nih.gov
The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: yonedalabs.comlibretexts.org
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 6-halo-nitroquinoline, forming a Palladium(II) complex.
Transmetalation: In the presence of a base, the cyclopropyl group is transferred from the boron atom to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups (the quinoline and the cyclopropyl) on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Palladium(0) catalyst. youtube.com
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially when using less reactive aryl chlorides as substrates. nih.govlibretexts.org
Synthesis of Key Precursors and Intermediates
The synthetic sequence is as follows:
Cyclization: 4-methoxyaniline is reacted with ethyl acetoacetate in the presence of polyphosphoric acid to form the quinoline ring system, yielding 6-methoxy-2-methylquinolin-4-ol. researchgate.net
Nitrification: The resulting quinolinol is then nitrated, typically using a mixture of nitric acid and a suitable solvent like propionic acid, to introduce the nitro group at the C-3 position. atlantis-press.comresearchgate.net
Chlorination: The hydroxyl group at the C-4 position is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃), yielding the final intermediate, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.comatlantis-press.comresearchgate.net
Another important precursor is 2-chloro-3-nitroquinoline, a reactive chemical intermediate used in various organic syntheses. biosynth.com It serves as an electrophilic compound for the synthesis of diverse nitrogen heterocycles. biosynth.com The synthesis of such chloroquinolines often involves the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide (DMF) for cyclization, chlorination, and formylation of appropriate precursors. orientjchem.orgresearchgate.net
To utilize the Suzuki-Miyaura coupling for introducing the cyclopropyl group at the C-6 position, a halo-nitroquinoline precursor with a halogen (e.g., chlorine, bromine, or iodine) at this specific position is required. This precursor acts as the electrophilic partner in the cross-coupling reaction.
The synthesis of such a precursor would typically start with an aniline derivative that is already halogenated at the 4-position (e.g., 4-bromoaniline or 4-chloroaniline). This starting material is then subjected to a series of reactions, similar to those described above (cyclization, nitration, and chlorination at another position), to build the quinoline ring system. The halogen at the C-6 position is carried through the synthesis and serves as the reactive handle for the final palladium-catalyzed cyclopropanation step.
Optimization of Reaction Conditions and Yields
Achieving high yields and purity in the synthesis of 4-chloro-6-cyclopropyl-3-nitroquinoline requires careful optimization of all reaction parameters, from catalysis to solvent and temperature.
Catalysis plays a pivotal role in several key steps. As discussed, the Suzuki-Miyaura coupling is heavily reliant on palladium catalysts. The choice of ligand on the palladium center is crucial; bulky, electron-rich phosphine ligands can improve the reactivity for less reactive electrophiles like aryl chlorides. libretexts.org
Beyond the C-C coupling, metal-catalyzed reactions are fundamental to forming the cyclopropane (B1198618) ring itself. While the Suzuki reaction installs a pre-formed cyclopropyl group, other methods involve the in situ formation of the ring on the substrate. Metal-catalyzed cyclopropanations often utilize a metal carbenoid species that reacts with an alkene. wikipedia.org Transition metals like rhodium, copper, and cobalt are commonly used for this purpose. wikipedia.orgnih.gov For example, rhodium carboxylate complexes are effective catalysts for the reaction of diazo compounds with alkenes to form cyclopropanes. wikipedia.org Palladium(0) has also been used to catalyze the functionalization of cyclopropane C-H bonds to synthesize quinoline derivatives. rsc.org
| Reaction Type | Catalyst | Key Features |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(0) complexes (e.g., Pd(dppf)Cl₂) | Forms C-C bonds; high functional group tolerance. |
| Cyclopropanation | Rhodium carboxylates (e.g., Dirhodium tetraacetate) | Reacts with diazo compounds and olefins. |
| Cyclopropanation | Cobalt complexes | Bioinspired catalysts for intermolecular cyclopropanation. nih.gov |
| C-H Functionalization | Palladium(0) | Can be used for intramolecular cyclopropane ring-opening to form quinolines. rsc.org |
Solvent and temperature are critical parameters that must be precisely controlled in each synthetic step to maximize yield and minimize side reactions.
For the Suzuki-Miyaura coupling, a variety of organic solvents can be used, including dioxane, toluene, and dimethylformamide (DMF), often in the presence of water. yonedalabs.com The reaction typically requires heating, with temperatures around 100°C being common to ensure the catalytic cycle proceeds efficiently. youtube.com
In the synthesis of the nitroquinoline precursors, specific conditions are also required.
Nitrification: This step is often performed at elevated temperatures. For example, the nitration of 6-methoxy-2-methylquinolin-4-ol is carried out in propionic acid at 125°C. researchgate.net
Chlorination: The conversion of a hydroxyl group to a chloro group using POCl₃ is also typically conducted at reflux or elevated temperatures. google.com
Cyclization: The initial formation of the quinoline ring from an aniline derivative can require high temperatures, such as 170°C when using polyphosphoric acid. researchgate.net
| Reaction Step | Solvent/Reagent | Temperature | Purpose |
|---|---|---|---|
| Cyclization | Polyphosphoric Acid | 170°C | Forms the quinoline ring. researchgate.net |
| Nitrification | Propionic Acid / Nitric Acid | 125°C | Adds NO₂ group to the C-3 position. researchgate.net |
| Chlorination | Phosphorus Oxychloride (POCl₃) | 100°C | Converts C-4 hydroxyl to chloro group. google.com |
| Suzuki Coupling | Dioxane / Water | 100°C | Installs the cyclopropyl group at C-6. youtube.com |
Microwave-Assisted and Other Energy-Efficient Synthesis Techniques
Microwave-assisted synthesis (MAS) has emerged as a powerful and efficient technique in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including quinoline derivatives. ijpsjournal.com This method utilizes microwave radiation to heat reactions, which can dramatically accelerate reaction times, improve yields, and enhance the purity of the final products. ijpsjournal.comnih.gov The application of microwave irradiation is particularly beneficial in the synthesis of complex molecules like 4-chloro-6-cyclopropyl-3-nitroquinoline, where traditional methods may require harsh conditions and long reaction durations.
The advantages of microwave-assisted synthesis include:
Reduced Reaction Times: Microwave heating can reduce reaction times from hours to minutes. nih.gov
Higher Yields: Often, microwave-assisted reactions provide higher yields of the desired product compared to conventional heating. tandfonline.com
Increased Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.
Energy Efficiency: MAS is considered a more sustainable and energy-efficient approach to organic synthesis. ijpsjournal.com
Several established methods for quinoline synthesis have been adapted for microwave irradiation, leading to improved efficiency. For instance, the Friedländer condensation, a key reaction for synthesizing substituted quinolines from 2-aminoaryl ketones or aldehydes, has been successfully performed under solvent-free conditions using microwave irradiation in the presence of catalysts like p-toluenesulfonic acid. nih.gov Similarly, a microwave-assisted Skraup reaction, another classic method for quinoline synthesis, has been developed using environmentally friendly glycerol and water, significantly shortening the reaction time. tandfonline.com
The following table provides a comparative overview of conventional versus microwave-assisted synthesis for various quinoline derivatives, illustrating the significant improvements offered by microwave technology.
| Reaction Type | Substrates | Catalyst/Solvent | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Friedländer Condensation | 2-aminoarylketone, carbonyl compounds | p-toluenesulfonic acid / solvent-free | 1.5 - 4 h, 82 - 93% | 2 - 5 min, 88 - 97% | nih.gov |
| Skraup Reaction | Substituted anilines, glycerol | H₂SO₄ / water | Not specified | 15 - 20 min, 10 - 66% | tandfonline.com |
| Three-component reaction | Anilines, aldehydes, 4-substituted phenyl acetylenes | Montmorillonite K-10 | Not specified | 10 min, 72 - 96% | tandfonline.com |
| Friedländer Reaction | 2-aminoaryl ketones, α-methylene carbonyl compounds | Nafion NR50 / ethanol | Not specified | Not specified | mdpi.com |
These examples demonstrate the potential of microwave-assisted techniques for the efficient synthesis of a wide range of substituted quinolines. The application of these methods to the synthesis of 4-chloro-6-cyclopropyl-3-nitroquinoline would likely involve the reaction of a suitably substituted 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group under microwave irradiation, potentially leading to a more efficient and environmentally friendly synthetic route.
Green Chemistry Principles in the Synthesis of 4-chloro-6-cyclopropyl-3-nitroquinoline Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize the environmental impact of chemical processes. benthamdirect.com Traditional methods for quinoline synthesis often involve the use of hazardous reagents, toxic solvents, and high temperatures, leading to significant waste generation. tandfonline.com Green chemistry approaches aim to address these issues by developing more sustainable and eco-friendly synthetic protocols. ijpsjournal.comjocpr.com
Key green chemistry strategies applicable to the synthesis of 4-chloro-6-cyclopropyl-3-nitroquinoline and its analogs include:
Use of Green Solvents: Replacing conventional volatile organic solvents with environmentally benign alternatives such as water, ethanol, ionic liquids, or deep eutectic solvents. ijpsjournal.comtandfonline.com Water, in particular, has been used as a green reaction medium for the synthesis of quinoline derivatives under microwave irradiation, resulting in high yields. tandfonline.com
Solvent-Free Reactions: Conducting reactions without a solvent medium can significantly reduce waste and simplify product purification. jocpr.com Several methods for quinoline synthesis have been developed under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts. jocpr.comnih.gov
Use of Recyclable and Heterogeneous Catalysts: Employing catalysts that can be easily recovered and reused minimizes waste and improves the economic viability of the process. nih.gov Nanocatalysts, for example, are gaining attention for their high efficiency and recyclability in quinoline synthesis. nih.govacs.org
Energy Efficiency: As discussed in the previous section, the use of microwave irradiation and other energy-efficient techniques is a core principle of green chemistry. ijpsjournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions are a prime example of atom-economical processes that are being increasingly used for the synthesis of complex heterocyclic molecules like quinolines. tandfonline.com
The following table summarizes various green synthetic approaches for quinoline derivatives, highlighting the application of these principles.
| Green Chemistry Principle | Reaction Type | Catalyst | Solvent/Conditions | Key Advantages | Reference |
| Green Solvent | Friedländer Reaction | CuSO₄–D-glucose | Water-ethanol mixture | Eco-efficient and affordable catalyst | tandfonline.com |
| Solvent-Free | Friedländer Annulation | ZnO/carbon nanotubes | Solvent-free, 100 °C | Good yields, reusable catalyst | nih.gov |
| Recyclable Catalyst | Three-component reaction | Fe₃O₄ NP-cell | Water | Catalyst can be reused five times without loss of activity | nih.gov |
| Multicomponent Reaction | Three-component reaction | Sodium hydroxide | Ethane-1,2-dione, 100 °C | Good yields, one-pot synthesis | tandfonline.com |
The development of synthetic routes for 4-chloro-6-cyclopropyl-3-nitroquinoline that incorporate these green chemistry principles would be a significant step towards a more sustainable production of this and related compounds. This could involve, for example, a one-pot, multicomponent reaction in a green solvent using a recyclable catalyst under microwave irradiation.
Chemical Reactivity and Mechanistic Transformations of 4 Chloro 6 Cyclopropyl 3 Nitroquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-chloro-6-cyclopropyl-3-nitroquinoline, largely due to the electronic activation provided by the nitro group.
The chlorine atom at the C-4 position of the quinoline (B57606) ring is susceptible to displacement by various nucleophiles. nih.govresearchgate.net This reactivity is a hallmark of 4-chloroquinoline (B167314) derivatives, especially when an electron-withdrawing group is present on the ring. frontiersin.org The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C-4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the chloride ion restores the aromaticity of the quinoline ring.
A variety of nucleophiles can be employed in these substitution reactions. For instance, amines can react with 4-chloroquinolines to furnish 4-aminoquinoline (B48711) derivatives. frontiersin.orgnih.gov These reactions are often carried out by heating the 4-chloroquinoline with the desired amine, sometimes in the presence of a base or under neat conditions. nih.gov The general scheme for the SNAr reaction at the C-4 position is depicted below:
Scheme 1: General representation of nucleophilic aromatic substitution at the C-4 position of 4-chloro-6-cyclopropyl-3-nitroquinoline.
The reaction conditions for these substitutions can vary. For example, the synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines can be achieved through conventional heating, microwave irradiation, or ultrasound. frontiersin.org The choice of solvent and the potential need for a base are often dependent on the nature of the nucleophile. frontiersin.org
The presence of the nitro group at the C-3 position is crucial for the activation of the C-4 position towards nucleophilic attack. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring for electrophilic substitution but significantly activates it for nucleophilic substitution, particularly at the ortho and para positions. nih.gov In 4-chloro-6-cyclopropyl-3-nitroquinoline, the nitro group is ortho to the C-4 chloro substituent, thereby strongly stabilizing the negative charge of the Meisenheimer intermediate through resonance. This stabilization lowers the activation energy of the reaction, making the SNAr pathway highly favorable. nih.govresearchgate.net
Transformations of the Nitro Group
The nitro group in 4-chloro-6-cyclopropyl-3-nitroquinoline is a versatile functional group that can undergo several important transformations.
The reduction of the nitro group to an amino group is a common and synthetically valuable transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a handle for further functionalization. Various reducing agents can be employed for this purpose. A common method for the reduction of nitroquinolines is the use of stannous chloride (SnCl₂) in the presence of an acid, such as hydrochloric acid. mdpi.comresearchgate.net This method is generally effective and can tolerate the presence of other functional groups, including halogens. researchgate.net Other reducing systems, such as iron in acidic media (e.g., Fe/HCl) or catalytic hydrogenation, can also be utilized. researchgate.net
The resulting 6-cyclopropyl-3-amino-4-chloroquinoline is a key intermediate for the synthesis of more complex molecules. The amino group can participate in a wide range of reactions, including diazotization, acylation, and condensation reactions.
Scheme 2: Reduction of the nitro group in 4-chloro-6-cyclopropyl-3-nitroquinoline.
A study on the reduction of nitroquinolines demonstrated that SnCl₂ is an effective reagent, and the presence of a chloro substituent on the ring does not interfere with the reduction of the nitro group. researchgate.net The chemoselective reduction of a nitro group in the presence of a chloro substituent has also been observed in other aromatic systems. nih.govnih.gov
The nitro group, particularly in the context of a nitroalkene-like system within the quinoline ring, can potentially participate in cycloaddition reactions. 1,3-dipolar cycloadditions are a class of reactions where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.orguchicago.edumdpi.commdpi.com While direct participation of the nitro group in 4-chloro-6-cyclopropyl-3-nitroquinoline in such reactions as a 1,3-dipole is not commonly reported, related nitro-substituted heterocycles have been shown to undergo such transformations. For instance, 3-nitro-2(1H)-quinolones have been used as 2π components in 1,3-dipolar cycloadditions with azomethine ylides to synthesize pyrrolo[3,4-c]quinolines. researchgate.net
The nitro group can also influence condensation reactions. For example, the presence of a nitro group can activate adjacent methyl or methylene (B1212753) groups for condensation with aldehydes or other electrophiles due to the increased acidity of the α-protons. However, in the case of 4-chloro-6-cyclopropyl-3-nitroquinoline, there are no such adjacent activating positions.
Reactions Involving the Cyclopropyl (B3062369) Moiety
The cyclopropyl group at the C-6 position is generally stable under many reaction conditions. However, under specific circumstances, it can undergo reactions. The high s-character of the C-C bonds in the cyclopropane (B1198618) ring gives it some properties reminiscent of a double bond. hyphadiscovery.com
Reactions involving the opening of the cyclopropyl ring are possible, particularly under conditions that favor radical pathways or in the presence of certain transition metals. For instance, rhodium-catalyzed reactions of cyclopropanols with quinoline-8-carbaldehydes have been shown to proceed via C-C bond cleavage of the cyclopropyl ring. acs.org While this specific example does not involve 4-chloro-6-cyclopropyl-3-nitroquinoline, it demonstrates the potential for the cyclopropyl ring to participate in chemical transformations.
In the context of drug metabolism, cyclopropyl groups can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to ring-opened metabolites. hyphadiscovery.com Although this is a biological transformation, it highlights the inherent reactivity of the cyclopropyl ring under oxidative conditions.
Ring-Opening Reactions and Rearrangements (e.g., Cloke-Wilson rearrangement)
The presence of a cyclopropyl group attached to the quinoline core introduces the possibility of unique ring-opening and rearrangement reactions, which are not commonly observed in other quinoline derivatives. One such potential transformation is the Cloke-Wilson rearrangement.
The Cloke-Wilson rearrangement is a thermal or acid/base-catalyzed isomerization of cyclopropyl ketones, imines, or thioketones into five-membered heterocyclic rings such as dihydrofurans, dihydropyrroles, or dihydrothiophenes, respectively. nih.gov This rearrangement proceeds through the cleavage of a carbon-carbon bond of the strained cyclopropane ring, followed by intramolecular cyclization.
The general mechanism of the Cloke-Wilson rearrangement involves the following steps:
Activation of the functional group attached to the cyclopropyl ring (e.g., protonation of a carbonyl or imine).
Nucleophilic attack by a heteroatom (if present) or rearrangement of the cyclopropyl ring.
Cleavage of a C-C bond of the cyclopropane ring to relieve ring strain.
Intramolecular cyclization to form a five-membered ring.
Rearomatization or subsequent reactions to yield the final product.
The feasibility of such a rearrangement for 4-chloro-6-cyclopropyl-3-nitroquinoline would depend on the specific reaction conditions and the nature of the reagents used.
Stability and Reactivity of the Cyclopropyl Ring under Various Conditions
The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain due to its 60° C-C-C bond angles, which deviate substantially from the ideal 109.5° for sp³ hybridized carbons. wikipedia.org This inherent strain makes the cyclopropyl ring susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids, electrophiles, or upon hydrogenation.
However, the cyclopropyl group is generally stable under many synthetic conditions, including those involving moderate heat, and basic or weakly acidic media. The stability of the cyclopropyl ring in 4-chloro-6-cyclopropyl-3-nitroquinoline is an important consideration in its chemical transformations. The high C-H bond dissociation energy of the cyclopropyl ring often results in a reduced susceptibility to oxidative metabolism. hyphadiscovery.com
The reactivity of the cyclopropyl ring can be influenced by the electronic nature of the quinoline ring. The electron-withdrawing nitro group and the chloro substituent may affect the electron density of the cyclopropyl ring, potentially influencing its stability and reactivity.
Table 1: General Stability of the Cyclopropyl Ring under Different Conditions
| Condition | Stability/Reactivity of Cyclopropyl Ring | Potential Outcome |
| Neutral/Mildly Acidic | Generally stable | The cyclopropyl ring remains intact during many reactions. |
| Strongly Acidic | Susceptible to ring-opening | Protonation can lead to the formation of a carbocation and subsequent rearrangement or reaction with nucleophiles. |
| Strongly Basic | Generally stable | The cyclopropyl ring is typically resistant to attack by strong bases. |
| Catalytic Hydrogenation | Susceptible to hydrogenolysis | The ring can be opened to form a propyl or isopropyl group, depending on the catalyst and conditions. |
| Oxidative Conditions | Can be oxidized | Depending on the oxidizing agent, the ring can be cleaved. hyphadiscovery.com |
Derivatization and Further Functionalization
The 4-chloro-6-cyclopropyl-3-nitroquinoline scaffold is a versatile platform for the synthesis of a wide range of derivatives. The chlorine atom at the 4-position is a particularly good leaving group, activated by the electron-withdrawing nitro group and the quinoline nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr).
Introduction of Heterocyclic Rings
The reactive 4-chloro group provides a convenient handle for the introduction of various heterocyclic rings onto the quinoline core. This can be achieved by reacting 4-chloro-6-cyclopropyl-3-nitroquinoline with heterocyclic amines or other nucleophilic heterocycles. Such reactions can lead to the formation of novel, complex molecules with potentially interesting biological activities.
For instance, reaction with nitrogen-containing heterocycles such as pyrazole, imidazole, triazole, or morpholine (B109124) can yield the corresponding 4-heterocyclyl-6-cyclopropyl-3-nitroquinolines. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl formed during the reaction.
While specific examples for 4-chloro-6-cyclopropyl-3-nitroquinoline are not extensively documented, analogous reactions with other 4-chloroquinoline derivatives are well-established. For example, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to react with various nucleophiles, including amines, to afford a series of 4-substituted derivatives. researchgate.net
Table 2: Potential Heterocyclic Derivatives from 4-chloro-6-cyclopropyl-3-nitroquinoline
| Reactant | Potential Product | Reaction Type |
| Pyrazole | 4-(Pyrazol-1-yl)-6-cyclopropyl-3-nitroquinoline | Nucleophilic Aromatic Substitution |
| Imidazole | 4-(Imidazol-1-yl)-6-cyclopropyl-3-nitroquinoline | Nucleophilic Aromatic Substitution |
| 1,2,4-Triazole | 4-(1,2,4-Triazol-1-yl)-6-cyclopropyl-3-nitroquinoline | Nucleophilic Aromatic Substitution |
| Morpholine | 4-Morpholino-6-cyclopropyl-3-nitroquinoline | Nucleophilic Aromatic Substitution |
| Piperazine | 4-(Piperazin-1-yl)-6-cyclopropyl-3-nitroquinoline | Nucleophilic Aromatic Substitution |
Formation of Hybrid Molecules
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with enhanced or synergistic biological activity. 4-Chloro-6-cyclopropyl-3-nitroquinoline can serve as a valuable building block for the synthesis of such hybrid molecules.
The 4-chloro position is the primary site for linking to other molecular fragments. By choosing appropriate nucleophiles that contain another pharmacophore, a wide variety of hybrid molecules can be designed and synthesized. For example, a nucleophile containing a known antibacterial, antifungal, or anticancer moiety could be attached to the quinoline core.
The synthesis of triazole-based molecular hybrids is a well-documented strategy in medicinal chemistry. By analogy, one could envision reacting 4-chloro-6-cyclopropyl-3-nitroquinoline with a nucleophilic triazole derivative to generate a quinoline-triazole hybrid.
Reaction Kinetics and Mechanistic Pathways
Detailed kinetic studies and mechanistic investigations for reactions involving 4-chloro-6-cyclopropyl-3-nitroquinoline are not extensively reported in the available literature. However, the general principles of nucleophilic aromatic substitution on electron-deficient aromatic rings can be applied to understand its reactivity.
The nucleophilic substitution at the 4-position of the quinoline ring is expected to proceed via a Meisenheimer-like intermediate, a common mechanism for SNAr reactions. The reaction rate would be influenced by several factors:
The nature of the nucleophile: Stronger nucleophiles will generally react faster.
The solvent: Polar aprotic solvents are typically preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile.
The leaving group: The chloride ion is a good leaving group.
The electronic effects of the substituents: The electron-withdrawing nitro group at the 3-position and the quinoline nitrogen atom significantly activate the 4-position towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.
Further experimental studies would be required to determine the precise reaction kinetics and to elucidate the detailed mechanistic pathways for specific transformations of 4-chloro-6-cyclopropyl-3-nitroquinoline.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 Cyclopropyl 3 Nitroquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H), carbon (¹³C), and other active nuclei environments.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N, ¹⁹F if applicable) for Comprehensive Structure Elucidation
No experimental ¹H, ¹³C, or ¹⁵N NMR data for 4-chloro-6-cyclopropyl-3-nitroquinoline could be located in the public domain. Such spectra would be essential for assigning the specific chemical shifts and coupling constants of the protons and carbons in the quinoline (B57606) and cyclopropyl (B3062369) moieties, which is a critical first step in confirming the compound's structure. The absence of fluorine in the molecule makes ¹⁹F NMR not applicable.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule. Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. Regrettably, no 2D NMR spectra for 4-chloro-6-cyclopropyl-3-nitroquinoline have been published, preventing a detailed analysis of its molecular framework and stereochemistry.
Solid-State NMR for Polymorphs and Complex Structures
Solid-state NMR is a powerful technique for characterizing the structure and dynamics of solid materials, including identifying different crystalline forms (polymorphs). There is no indication from the available resources that 4-chloro-6-cyclopropyl-3-nitroquinoline has been analyzed by solid-state NMR.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
While the nominal molecular weight of 4-chloro-6-cyclopropyl-3-nitroquinoline is known, no experimental high-resolution mass spectrometry (HRMS) data has been found. chembeez.com HRMS is crucial for determining the precise mass of the molecule, which in turn confirms its elemental composition. Publicly available databases do contain predicted collision cross-section values for various adducts of the compound. uni.lu
Fragmentation Pattern Analysis for Structural Confirmation
The analysis of how a molecule breaks apart in a mass spectrometer provides a fragmentation pattern that acts as a "fingerprint" and helps to confirm its structure. Without experimental mass spectrometry data, an analysis of the fragmentation pattern of 4-chloro-6-cyclopropyl-3-nitroquinoline cannot be performed.
Ion Mobility Spectrometry for Conformational Insights
Ion mobility spectrometry (IMS) provides valuable information regarding the three-dimensional shape of an ion in the gas phase. The collision cross-section (CCS), a key parameter derived from IMS, is a measure of the ion's rotational average projected area. For 4-chloro-6-cyclopropyl-3-nitroquinoline, predicted CCS values have been calculated for various adducts, offering theoretical insights into its conformational landscape. uni.lu
These predictions, calculated using the CCSbase, suggest the likely conformations the molecule adopts when ionized under different conditions. uni.lu For instance, the protonated molecule ([M+H]⁺) is predicted to have a CCS of 147.7 Ų, while the sodium adduct ([M+Na]⁺) is expected to be larger, with a CCS of 158.2 Ų. uni.lu These differences highlight how the charge-carrying adduct can influence the molecule's gas-phase conformation. The comprehensive list of predicted CCS values provides a foundational dataset for future experimental IMS studies, which would be crucial for validating these theoretical models and understanding the molecule's structural dynamics.
Predicted Collision Cross Section (CCS) Data for 4-chloro-6-cyclopropyl-3-nitroquinoline Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 249.04253 | 147.7 |
| [M+Na]⁺ | 271.02447 | 158.2 |
| [M-H]⁻ | 247.02797 | 154.4 |
| [M+NH₄]⁺ | 266.06907 | 160.0 |
| [M+K]⁺ | 286.99841 | 148.7 |
| [M+H-H₂O]⁺ | 231.03251 | 145.3 |
| [M+HCOO]⁻ | 293.03345 | 166.7 |
| [M+CH₃COO]⁻ | 307.04910 | 190.7 |
| [M]⁺ | 248.03470 | 150.6 |
Data sourced from PubChemLite. The m/z represents the mass-to-charge ratio of the adduct. uni.lu
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
A detailed experimental analysis of the infrared (IR) and Raman spectra of 4-chloro-6-cyclopropyl-3-nitroquinoline is not currently available in the public scientific literature. However, a theoretical assessment would anticipate characteristic vibrations corresponding to its constituent functional groups. Key expected vibrational modes would include:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-Cl Bond: A stretching vibration in the fingerprint region, generally between 600 and 800 cm⁻¹.
Aromatic C=C and C=N Bonds: Multiple stretching vibrations within the 1400-1650 cm⁻¹ range, characteristic of the quinoline ring system.
Cyclopropyl Group C-H: Stretching vibrations typically appearing above 3000 cm⁻¹.
Aromatic C-H: Stretching vibrations in the 3000-3100 cm⁻¹ region and out-of-plane bending vibrations at lower wavenumbers.
Confirmation of these vibrational frequencies would require experimental data.
Without experimental IR and Raman spectra, a definitive analysis of the molecular conformations and intermolecular interactions of 4-chloro-6-cyclopropyl-3-nitroquinoline remains speculative. Such studies would involve examining subtle shifts in vibrational frequencies and changes in peak shapes that can indicate the presence of different conformers or specific intermolecular forces, such as hydrogen bonding or π-π stacking in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Publicly accessible experimental UV-Vis spectroscopic data for 4-chloro-6-cyclopropyl-3-nitroquinoline, which would detail its electronic transitions and characterize its chromophores, could not be located. The chromophoric system of this molecule is the nitro-substituted chloroquinoline ring. It is expected to exhibit complex absorption bands in the UV and possibly the visible region, arising from π→π* and n→π* electronic transitions associated with the aromatic system and the nitro group.
No solvatochromic studies, which involve analyzing the shift in UV-Vis absorption bands in solvents of varying polarity, are available for 4-chloro-6-cyclopropyl-3-nitroquinoline in the reviewed literature. Such studies would provide valuable information about the difference in dipole moment between the ground and excited states of the molecule.
X-ray Crystallography
Analysis of Hydrogen Bonding and Supramolecular Interactions
In the absence of a determined crystal structure for 4-chloro-6-cyclopropyl-3-nitroquinoline, a detailed analysis of its specific hydrogen bonding and supramolecular interactions remains speculative. However, based on its molecular structure, several potential interactions could be anticipated in its solid state. The nitro group's oxygen atoms are potential hydrogen bond acceptors, while the aromatic C-H groups and the cyclopropyl C-H groups could act as weak hydrogen bond donors.
Chiroptical Spectroscopy (if chiral centers are introduced or relevant)
The parent molecule, 4-chloro-6-cyclopropyl-3-nitroquinoline, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. The introduction of a chiral center, for instance, through the synthesis of a derivative with a chiral substituent, would be necessary to investigate its chiroptical spectroscopic characteristics.
Currently, there are no published studies on the synthesis or chiroptical analysis of chiral derivatives of 4-chloro-6-cyclopropyl-3-nitroquinoline. Such research would be of interest for potential applications where specific stereochemistry is crucial.
Computational Chemistry and Theoretical Investigations of 4 Chloro 6 Cyclopropyl 3 Nitroquinoline
Electronic Structure and Geometry Optimization
The initial step in the computational analysis of a molecule involves determining its most stable three-dimensional arrangement, known as geometry optimization. This process also provides insights into the molecule's electronic structure.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a widely used and highly effective method for calculating the electronic structure and optimized geometry of molecules. rsc.orgnih.gov For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), are utilized to determine key structural parameters. arabjchem.orguantwerpen.beresearchgate.net
In a hypothetical DFT study of 4-chloro-6-cyclopropyl-3-nitroquinoline, the quinoline ring system would be expected to be nearly planar. researchgate.net The introduction of substituents like the chloro, cyclopropyl (B3062369), and nitro groups would cause minor deviations from perfect planarity. The bond lengths and angles would be influenced by the electronic effects of these substituents. For instance, the C-Cl bond length and the bond lengths within the nitro group would be consistent with those observed in other chloro- and nitro-substituted quinolines. arabjchem.orgresearchgate.net The presence of the electron-withdrawing nitro and chloro groups is expected to influence the electron density distribution across the quinoline core. researchgate.net
Table 1: Predicted Geometrical Parameters of Substituted Quinolines from DFT Calculations (Note: This table presents representative data from studies on similar quinoline derivatives and serves as an estimation for 4-chloro-6-cyclopropyl-3-nitroquinoline.)
| Parameter | Predicted Value Range | Reference Compound(s) |
| C-C bond length (aromatic) | 1.37 - 1.42 Å | 5,7-dichloro-8-hydroxy-2-methyl quinoline arabjchem.orgresearchgate.net |
| C-N bond length (in ring) | 1.31 - 1.36 Å | 5,7-dichloro-8-hydroxy-2-methyl quinoline arabjchem.orgresearchgate.net |
| C-Cl bond length | ~1.74 Å | 6-chloroquinoline researchgate.net |
| C-N bond length (nitro group) | ~1.47 Å | 8-hydroxy-5-nitroquinoline dntb.gov.ua |
| N-O bond length (nitro group) | ~1.23 Å | 8-hydroxy-5-nitroquinoline dntb.gov.ua |
Ab Initio and Semi-Empirical Methods for Molecular Properties
While DFT is a primary tool, other computational methods can also be employed. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental approach to solving the electronic structure of molecules without empirical parameters. researchgate.net Semi-empirical methods, which use some experimental data to simplify calculations, can also be used for larger molecules or for preliminary analyses. These methods can be used to calculate a range of molecular properties, though with varying levels of accuracy compared to DFT.
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis
MESP and FMO analyses are crucial for understanding a molecule's reactivity and potential interaction sites.
HOMO-LUMO Energy Gaps and Their Implications for Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. rsc.org
For quinoline derivatives, the distribution of HOMO and LUMO is typically spread across the entire molecule. arabjchem.org The presence of electron-withdrawing groups like the nitro and chloro groups in 4-chloro-6-cyclopropyl-3-nitroquinoline would be expected to lower the energies of both the HOMO and LUMO, and significantly impact the HOMO-LUMO gap. The nitro group, in particular, is known to decrease the energy gap, thereby increasing the molecule's reactivity. researchgate.net
Table 2: Representative HOMO-LUMO Energy Gaps for Substituted Quinolines (Note: This table presents data from studies on similar quinoline derivatives to estimate the properties of 4-chloro-6-cyclopropyl-3-nitroquinoline.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 8-hydroxy-2-methyl quinoline | -5.79 | -1.53 | 4.26 | arabjchem.org |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.34 | -2.31 | 4.03 | arabjchem.org |
| 8-hydroxy-5-nitroquinoline | -6.87 | -3.12 | 3.75 | dntb.gov.ua |
Charge Distribution and Reaction Sites Prediction
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. rsc.orgarabjchem.org The MESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
In the case of 4-chloro-6-cyclopropyl-3-nitroquinoline, the MESP would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, indicating these as potential sites for electrophilic attack. rsc.orgdntb.gov.ua Conversely, the hydrogen atoms and regions near the chloro and cyclopropyl groups might exhibit positive potential, suggesting susceptibility to nucleophilic attack. The MESP is a powerful indicator of substituent effects on the electronic behavior of molecules. rsc.org
Spectroscopic Property Prediction
Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data for validation.
Theoretical calculations, often using Time-Dependent DFT (TD-DFT), can predict the UV-visible absorption spectra of molecules. nih.govrsc.org For substituted quinolines, the predicted spectra generally show good agreement with experimental results. arabjchem.orgresearchgate.net The electronic transitions, such as π-π* transitions, can be assigned to specific absorption bands. rsc.org The presence of the nitro and chloro groups in 4-chloro-6-cyclopropyl-3-nitroquinoline would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.
Furthermore, computational methods can predict vibrational spectra (Infrared and Raman). arabjchem.orgmdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of bonds. arabjchem.org For instance, characteristic stretching frequencies for the C=N, C-Cl, and N-O bonds could be predicted.
Quantitative Structure-Activity Relationship (QSAR) StudiesNo QSAR studies focusing on the development of molecular descriptors for substituent effects of the 4-chloro-6-cyclopropyl-3-nitroquinoline scaffold have been published.
Correlation of Theoretical Descriptors with Intrinsic Molecular Activities
A significant aspect of computational research involves the calculation of theoretical descriptors and their correlation with the intrinsic molecular activities of a compound. These descriptors, derived from the calculated electronic and structural properties, can offer predictive insights into the molecule's behavior. For 4-chloro-6-cyclopropyl-3-nitroquinoline, key theoretical descriptors would include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential maps.
| Theoretical Descriptor | Predicted Significance for 4-chloro-6-cyclopropyl-3-nitroquinoline |
| HOMO Energy | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Reflects the molecule's ability to accept electrons. A lower LUMO energy points to greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | Provides information about the overall polarity of the molecule, which influences its solubility and binding interactions. |
| Electrostatic Potential | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. |
No specific experimental or computational studies correlating the theoretical descriptors of 4-chloro-6-cyclopropyl-3-nitroquinoline with its intrinsic molecular activities were found in the public domain at the time of this writing.
Reaction Mechanism Predictions and Transition State Analysis
Understanding the reaction mechanisms of 4-chloro-6-cyclopropyl-3-nitroquinoline is fundamental for its synthesis and for predicting its metabolic fate or reactivity with biological targets. Computational methods can be employed to map out the potential energy surfaces of its reactions, identifying the most probable pathways and the structures of transition states.
The chloro group at the 4-position is a key reactive site, susceptible to nucleophilic substitution. Theoretical studies could model the reaction of 4-chloro-6-cyclopropyl-3-nitroquinoline with various nucleophiles. Such studies would involve:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting material (4-chloro-6-cyclopropyl-3-nitroquinoline and the nucleophile) and the final product.
Transition State Searching: Identifying the high-energy transition state structure that connects the reactants and products. This is a critical step in understanding the reaction's kinetics.
Frequency Calculations: Confirming the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state down to the reactants and products to ensure the located transition state correctly links the desired species.
| Reaction Type | Predicted Mechanistic Features for 4-chloro-6-cyclopropyl-3-nitroquinoline |
| Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing nitro group at the 3-position and the nitrogen atom in the quinoline ring are expected to activate the chloro group at the 4-position towards SNAr reactions. Computational analysis would focus on the formation of the Meisenheimer complex as a key intermediate or transition state. |
To date, no specific computational studies on the reaction mechanism predictions or transition state analysis for 4-chloro-6-cyclopropyl-3-nitroquinoline have been publicly reported.
Applications of 4 Chloro 6 Cyclopropyl 3 Nitroquinoline in Advanced Organic Synthesis
As a Versatile Building Block for Complex Heterocyclic Systems
The strategic placement of reactive sites on the 4-chloro-6-cyclopropyl-3-nitroquinoline core enables its elaboration into more complex, fused heterocyclic structures. The electron-deficient nature of the quinoline (B57606) ring, amplified by the nitro group, facilitates nucleophilic aromatic substitution at the C4 position, providing a gateway to a variety of annulation strategies.
Synthesis of Fused Quinoline Ring Systems
The reactivity of the 4-chloro-3-nitroquinoline (B17048) substructure is particularly well-suited for the synthesis of pyrazolo[3,4-b]quinolines. While specific examples utilizing the 6-cyclopropyl derivative are not extensively documented in readily available literature, the general reactivity pattern of 4-chloro-3-nitroquinolines with hydrazine (B178648) derivatives is well-established. mdpi.comuj.edu.plnih.gov The reaction typically proceeds through an initial nucleophilic substitution of the C4-chloro group by a hydrazine, followed by an intramolecular cyclization involving the nitro group, which is subsequently reduced in the process, or the adjacent formyl group if present. uj.edu.pl
For instance, the reaction of a 2-chloro-3-formylquinoline with hydrazine hydrate (B1144303) leads to the formation of a 1H-pyrazolo[3,4-b]quinoline. ijirset.com This transformation highlights the potential of the chloro and a vicinal electron-withdrawing or electrophilic group to act as anchor points for the construction of a new fused ring. In the case of 4-chloro-6-cyclopropyl-3-nitroquinoline, reaction with hydrazine hydrate would be expected to yield the corresponding 6-cyclopropyl-1H-pyrazolo[3,4-b]quinolin-4-amine.
Similarly, the synthesis of pyrimido[4,5-b]quinolines can be envisioned starting from 4-chloro-6-cyclopropyl-3-nitroquinoline. The construction of the pyrimidine (B1678525) ring often involves the reaction of a 3-amino-4-chloroquinoline derivative with a suitable one-carbon or three-carbon building block. nih.govrsc.org By first reducing the nitro group of the title compound to an amine, a versatile intermediate, 3-amino-4-chloro-6-cyclopropylquinoline, would be generated. This intermediate could then undergo condensation with reagents like formamide, urea, or thiourea (B124793) to furnish the corresponding pyrimido[4,5-b]quinoline derivatives. nih.govrsc.org
Table 1: Representative Examples of Fused Quinoline Synthesis from Analogous 4-Chloroquinoline (B167314) Precursors
| Starting Material | Reagent(s) | Fused System | Reference |
| 2-Chloro-3-formylquinoline | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinoline | ijirset.com |
| 2-Chloro-3-formylquinolines | Urea/Thiourea, PTSA, MW | 2-Oxo/thioxo-pyrimido[4,5-b]quinolines | nih.gov |
| 6-(Arylamino)uracil | DMF, POCl₃ | 2,4-Dioxo-pyrimido[4,5-b]quinolines | rsc.org |
This table presents analogous reactions due to the limited specific data for 4-chloro-6-cyclopropyl-3-nitroquinoline.
Preparation of Polycyclic Nitrogen-Containing Compounds
The utility of 4-chloro-6-cyclopropyl-3-nitroquinoline extends to the synthesis of more elaborate polycyclic systems containing nitrogen atoms. The reactive C4-chloro and C3-nitro groups can participate in a variety of cyclization reactions with bifunctional nucleophiles, leading to the formation of tetracyclic and even more complex frameworks.
For example, nucleophilic substitution of the chloro group with an appropriate amine, followed by reactions involving the nitro group (e.g., reduction and subsequent cyclization), can lead to the formation of fused imidazole, triazole, or other heterocyclic rings. A related study on 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione demonstrated that reaction with hydrazine hydrate resulted in a ring-opening-ring-closure sequence to afford a pyrazolone (B3327878) fused to the quinolinone core. researchgate.net This suggests that the 4-chloro-3-nitroquinoline moiety within the title compound possesses the inherent reactivity to undergo similar transformations, paving the way for novel polycyclic structures.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce complex amines at the C4 position. Subsequent intramolecular cyclization reactions, potentially involving the cyclopropyl (B3062369) group or further modifications of the nitro group, could then be used to construct additional rings. While specific examples with the title compound are scarce, the general principles of quinoline chemistry support its potential in this area. nih.govnih.gov
Precursor for the Development of Novel Functional Molecules
The unique substitution pattern of 4-chloro-6-cyclopropyl-3-nitroquinoline makes it an attractive starting material for the generation of libraries of diverse and functional molecules, which are essential tools in chemical biology and drug discovery.
Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space. nih.gov 4-Chloro-6-cyclopropyl-3-nitroquinoline serves as an excellent scaffold for DOS due to its multiple points of diversification. The C4 position can be readily modified through nucleophilic substitution with a wide range of amines, alcohols, and thiols. The nitro group at C3 can be reduced to an amine, which can then be acylated, alkylated, or used as a handle for further annulation reactions. The cyclopropyl group at C6 provides a lipophilic and conformationally constrained element, which can be crucial for biological activity.
By systematically varying the substituents at these positions, a large library of compounds with diverse stereochemistry and functionality can be generated from a single, readily accessible starting material. This approach allows for the efficient exploration of structure-activity relationships in drug discovery programs.
Synthesis of Chemosensors and Molecular Probes
The development of chemosensors and molecular probes for the detection of specific analytes is a rapidly growing field. The quinoline core is a well-known fluorophore, and its photophysical properties can be modulated by the introduction of various substituents. The electron-withdrawing nitro group and the potential for introducing various functionalities at the C4 position make 4-chloro-6-cyclopropyl-3-nitroquinoline a promising platform for the design of new chemosensors.
For instance, nucleophilic substitution of the chloro group with a receptor unit capable of binding to a specific analyte (e.g., a metal ion, an anion, or a biomolecule) could lead to a sensor molecule where the binding event triggers a change in the fluorescence of the quinoline core. The nitro group can act as a fluorescence quencher, and its reduction or displacement could lead to a "turn-on" fluorescence response. While direct synthesis of chemosensors from the title compound is yet to be widely reported, the fundamental principles of sensor design and the known properties of substituted quinolines suggest its significant potential in this area.
Role in Cascade and Domino Reactions
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly efficient strategies in organic synthesis. The array of functional groups in 4-chloro-6-cyclopropyl-3-nitroquinoline makes it a prime candidate for participating in such reaction sequences.
A hypothetical cascade reaction could be initiated by a nucleophilic attack at the C4 position, displacing the chloride. The introduced nucleophile could then possess a functional group that, under the reaction conditions, triggers a subsequent intramolecular reaction with the nitro group or another part of the molecule. For example, a nucleophile containing a pendant alkyne could, after substitution, undergo a transition-metal-catalyzed cyclization onto the quinoline ring system.
While specific, documented examples of cascade reactions involving 4-chloro-6-cyclopropyl-3-nitroquinoline are not prevalent in the literature, the inherent reactivity of the molecule suggests a high potential for its use in such elegant and atom-economical synthetic strategies. The development of novel cascade reactions starting from this versatile building block remains an exciting area for future research.
Material Science Applications (Focus on chemical synthesis, not specific material properties)
While direct applications of 4-chloro-6-cyclopropyl-3-nitroquinoline in material science have not been extensively reported, the broader class of quinoline derivatives is recognized for its potential in the development of functional materials. rsc.orgnih.govresearchgate.net The synthesis of novel materials often relies on the incorporation of heterocyclic scaffolds like quinoline to impart specific electronic or photophysical properties. rsc.orgresearchgate.net
The functional groups present in 4-chloro-6-cyclopropyl-3-nitroquinoline make it a candidate for use in the synthesis of specialized polymers or functional dyes. The reactive chlorine atom can be displaced by various nucleophiles, allowing for the covalent attachment of the quinoline core to a polymer backbone or other molecular structures. The nitro group, a strong electron-withdrawing group, can influence the electronic properties of any resulting material and can also be chemically modified.
Research on other nitroaromatic heterocyclic compounds has demonstrated their utility as precursors for materials with interesting optical and electronic properties. researchgate.net For instance, the synthesis of materials for electro-optic devices and corrosion inhibitors has been explored using various heterocyclic aromatic compounds. researchgate.net Given these precedents, 4-chloro-6-cyclopropyl-3-nitroquinoline could potentially be employed in the synthesis of novel functional materials, although specific research in this area is yet to be published.
The general synthetic strategies for incorporating quinoline moieties into larger systems often involve leveraging reactive handles, such as a chloro group, for nucleophilic substitution reactions. mdpi.com These reactions provide a pathway to a diverse range of functionalized quinolines that can then be used to build more complex material architectures.
Table 1: Potential Synthetic Transformations of 4-chloro-6-cyclopropyl-3-nitroquinoline for Material Science Applications (Hypothetical)
| Starting Material | Reagent | Potential Product for Material Science |
| 4-chloro-6-cyclopropyl-3-nitroquinoline | Polymer with nucleophilic side chains | Quinoline-functionalized polymer |
| 4-chloro-6-cyclopropyl-3-nitroquinoline | Monomer with a nucleophilic group | Precursor for co-polymerization |
| 4-chloro-6-cyclopropyl-3-nitroquinoline | Aromatic diamines | Precursor for polyimides or aramids |
Medicinal Chemistry Perspectives on the 4 Chloro 6 Cyclopropyl 3 Nitroquinoline Scaffold
The Quinoline (B57606) Nucleus as a Privileged Scaffold in Drug Design and Discovery
The quinoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established "privileged scaffold" in medicinal chemistry. nih.govcapes.gov.brresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to serve as a versatile template for interacting with a wide range of biological targets. researchgate.netusc.edu The synthetic accessibility and the capacity for substitution at various positions on the quinoline ring allow for the systematic optimization of pharmacological properties. nih.govusc.edu
The significance of the quinoline scaffold is underscored by its presence in numerous approved drugs with diverse therapeutic applications. nih.gov These include anticancer agents that function as kinase inhibitors, antimalarial compounds, and anti-inflammatory drugs. nih.govnih.gov The structural rigidity and the presence of a nitrogen atom capable of forming hydrogen bonds are key features contributing to its success in drug discovery. researchgate.net Quinoline-based compounds are known to target various biological entities, including protein kinases, topoisomerases, and proteasomes. nih.gov
Structure-Activity Relationship (SAR) Studies of the 4-chloro, 6-cyclopropyl, and 3-nitro Substituents
The introduction of a chlorine atom at the 4-position of the quinoline ring can significantly influence the compound's biological activity and pharmacokinetic properties. researchgate.netoup.com Halogenation is a common strategy in drug design to enhance binding affinity, selectivity, and metabolic stability. oup.comnih.gov The chlorine atom, being an electronegative and lipophilic substituent, can modulate the electronic distribution of the quinoline ring and participate in various non-covalent interactions. researchgate.netmdpi.com
Table 1: Comparison of Halogen Properties in Drug Design
| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Polarizability (ų) |
|---|---|---|---|
| Fluorine | 3.98 | 1.47 | 0.56 |
| Chlorine | 3.16 | 1.75 | 2.18 |
| Bromine | 2.96 | 1.85 | 3.05 |
The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's physicochemical properties and biological activity. svedbergopen.comwisdomlib.org Its inclusion in a drug candidate can influence pharmacokinetics and pharmacodynamics. svedbergopen.com The nitro group is known to be a versatile functional group capable of participating in various intermolecular interactions, including hydrogen bonds and dipole-dipole interactions. mdpi.com
However, the presence of a nitro group can also be associated with toxicity concerns, as it can be metabolically reduced to reactive intermediates. acs.orgnih.gov Despite this, numerous nitro-containing drugs have been successfully developed, particularly in the areas of antimicrobial and anticancer therapy, where bioreductive activation can be exploited for selective toxicity towards pathogens or hypoxic tumor cells. mdpi.comnih.gov
The cyclopropyl (B3062369) group is a valuable substituent in medicinal chemistry due to its unique structural and electronic properties. researchgate.netnih.gov As a small, rigid ring system, it can be used to conformationally constrain flexible molecules, which can lead to an entropically favorable binding to a biological target. nih.govnih.gov The cyclopropyl ring is considered a lipophilic group, and its introduction can enhance binding to hydrophobic pockets within a protein. researchgate.nethyphadiscovery.com
Compared to other small alkyl groups, the cyclopropyl moiety offers a unique combination of lipophilicity and conformational rigidity. nih.gov It has been successfully incorporated into numerous drug molecules to improve potency and metabolic stability. nih.govhyphadiscovery.com The electronic nature of the cyclopropyl ring, with its enhanced π-character in the C-C bonds, can also influence its interactions with biological targets. nih.gov
Table 2: Physicochemical Properties of Small Alkyl and Cycloalkyl Groups
| Group | LogP Contribution (approx.) | Conformation |
|---|---|---|
| Methyl | +0.5 | Freely rotating |
| Ethyl | +1.0 | Flexible |
| Isopropyl | +1.5 | Flexible |
| Cyclopropyl | +1.1 | Rigid |
Molecular Target Interaction Mechanisms
The combination of the quinoline scaffold with the specified substituents suggests a potential for interaction with various protein targets, particularly protein kinases.
The quinoline scaffold is a common feature in a large number of approved and investigational protein kinase inhibitors. researchgate.netresearchgate.netnih.gov These inhibitors typically bind to the ATP-binding site of kinases, with the quinoline nitrogen often forming a key hydrogen bond with the hinge region of the enzyme. researchgate.net The substituents on the quinoline ring then occupy adjacent hydrophobic and hydrophilic pockets, contributing to the inhibitor's potency and selectivity. mdpi.comekb.eg
Several FDA-approved kinase inhibitors, such as bosutinib, lenvatinib, and cabozantinib, are based on the quinoline scaffold. nih.gov These drugs target a range of kinases involved in cancer cell signaling pathways, including Src, Abl, VEGFR, and RET. researchgate.netnih.gov The development of these inhibitors highlights the utility of the quinoline core in designing potent and selective anticancer agents. researchgate.netmdpi.com
Table 3: Examples of FDA-Approved Quinoline-Based Kinase Inhibitors
| Drug Name | Primary Kinase Targets | Year of First FDA Approval |
|---|---|---|
| Bosutinib | Src, Abl | 2012 |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | 2015 |
| Cabozantinib | MET, VEGFR2, AXL, RET | 2012 |
Information on the specific chemical compound “4-chloro-6-cyclopropyl-3-nitroquinoline” is not available in the public domain.
Extensive research has yielded no specific scientific literature or detailed data regarding the medicinal chemistry of 4-chloro-6-cyclopropyl-3-nitroquinoline. While the quinoline scaffold is a well-established and significant core in the development of therapeutic agents, and various derivatives have been explored for a range of biological activities, this particular compound does not appear to have been the subject of published research that would allow for a thorough and scientifically accurate article based on the requested outline.
Information on related compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, indicates the potential for quinoline derivatives to act as intermediates in the synthesis of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. Additionally, other studies on 4-aryl-6-chloro-quinolines have demonstrated their potential as antiviral agents, specifically against the Hepatitis B virus, by inhibiting viral replication and antigen secretion.
However, without specific studies on 4-chloro-6-cyclopropyl-3-nitroquinoline, any discussion on its topoisomerase activity, interaction with other biological targets, or specific design strategies would be purely speculative and would not meet the required standards of scientific accuracy. The available chemical database entries confirm its structure and basic properties but offer no insights into its biological or medicinal chemistry profile.
Therefore, until research on this specific compound is published, a detailed analysis of its medicinal chemistry perspectives as outlined cannot be provided.
Future Research Directions and Emerging Paradigms for 4 Chloro 6 Cyclopropyl 3 Nitroquinoline
Development of Novel and Sustainable Synthetic Methodologies
The classical methods for synthesizing quinoline (B57606) scaffolds, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been foundational in organic chemistry. nih.gov However, these often rely on harsh conditions, strong acids, and oxidizing agents, which can be environmentally detrimental. nih.gov Future research on 4-chloro-6-cyclopropyl-3-nitroquinoline should prioritize the development of greener and more sustainable synthetic routes.
Key areas of focus include:
Transition-Metal Catalysis: Recent advancements have demonstrated the power of transition-metal-catalyzed reactions, such as those using copper or cobalt, for the efficient construction of quinoline rings via C-H bond activation and annulation strategies. mdpi.com Exploring these methods for the synthesis of the cyclopropyl-substituted quinoline core could lead to higher yields and milder reaction conditions. For instance, a copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines has been shown to produce 4-trifluoromethyl quinolines effectively. mdpi.com A similar strategy could be adapted.
Green Chemistry Protocols: The use of eco-friendly solvents like aqueous ethanol, and biodegradable catalysts is a critical direction. nih.gov Research into protocols that minimize waste, reduce energy consumption, and avoid hazardous reagents will be paramount. This includes exploring metal-free ionic liquid-mediated reactions and ultrasound-assisted synthesis. nih.gov
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety for handling reactive intermediates (like nitrated compounds), and easier scalability compared to batch processes. Developing a flow-based synthesis for 4-chloro-6-cyclopropyl-3-nitroquinoline would represent a significant methodological advancement.
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular discovery by enabling the rapid design and evaluation of new chemical entities. duke.edunih.gov For 4-chloro-6-cyclopropyl-3-nitroquinoline, these computational tools can accelerate the discovery of derivatives with tailored properties.
Future directions in this domain include:
Generative Models: Employing generative ML models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can explore the vast chemical space around the 4-chloro-6-cyclopropyl-3-nitroquinoline scaffold. scholar9.comchemrxiv.org These models can propose novel derivatives that are optimized for specific properties, such as enhanced biological activity or improved material characteristics.
Predictive Modeling: AI can be used to build robust predictive models for various properties. By training graph neural networks on existing chemical data, it's possible to forecast the physicochemical properties, reactivity, and potential bioactivity of new derivatives without the need for immediate synthesis. nih.govasiaresearchnews.com This "in silico" screening can prioritize the most promising candidates for laboratory investigation. nih.gov
Uncertainty Quantification: A key challenge in AI-driven design is the reliability of predictions for molecules far from the training data. Integrating uncertainty quantification into ML models can provide a measure of confidence for each prediction, guiding more robust and efficient exploration of new chemical space. asiaresearchnews.com
Exploration of Unconventional Reactivity Profiles
The electronic properties of 4-chloro-6-cyclopropyl-3-nitroquinoline, particularly the presence of the electron-withdrawing nitro group, suggest a rich and potentially underexplored reactivity profile.
Future research should investigate:
Cine-Substitution: Certain polynitrated quinolones exhibit unusual reactivity, such as cine-substitution, where a nucleophile attacks at a position adjacent to the leaving group, leading to a rearranged product. mdpi.com For example, 1-methyl-3,6,8-trinitro-2-quinolone reacts with nucleophiles at the 4-position, displacing a nitro group from the 3-position. mdpi.com Investigating whether the 4-chloro-6-cyclopropyl-3-nitroquinoline system can undergo similar transformations could unlock novel functionalization pathways.
Vicarious Nucleophilic Substitution (VNS): The VNS reaction allows for the direct amination or alkylation of electron-deficient aromatic rings. nih.gov Studies on other nitroquinolines have shown that this reaction can be a powerful tool for introducing new substituents onto the quinoline core. nih.gov Exploring the VNS reactivity of 4-chloro-6-cyclopropyl-3-nitroquinoline could provide direct access to a range of novel derivatives.
Photocatalysis and Electrochemistry: The quinoline nucleus can participate in photochemically and electrochemically driven reactions. mdpi.com Future work could explore the use of 4-chloro-6-cyclopropyl-3-nitroquinoline as a substrate or even a catalyst in light- or electricity-driven transformations, opening doors to novel, sustainable reaction pathways.
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring can provide invaluable insights.
Future research could apply:
In-Situ NMR and FTIR: Probing a reaction mixture as it evolves using Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy can help identify transient intermediates and determine kinetic profiles. This data is essential for optimizing conditions such as temperature, catalyst loading, and reaction time for the synthesis of 4-chloro-6-cyclopropyl-3-nitroquinoline.
Raman Spectroscopy: This technique is particularly well-suited for monitoring reactions in various media, including aqueous solutions and solid-state transformations. mdpi.com It can provide detailed information about changes in vibrational modes, tracking the consumption of reactants and the formation of products in real-time.
Fluorogenic Probes: It may be possible to design reaction schemes where the product, a derivative of 4-chloro-6-cyclopropyl-3-nitroquinoline, is fluorescent. This would allow for the use of fluorescence spectroscopy to monitor reaction progress with high sensitivity, a technique often used in bioanalytics but adaptable to reaction monitoring. mdpi.com
Expansion into New Areas of Chemical Biology and Material Science (from a synthesis perspective)
The quinoline scaffold is a "privileged structure" found in many biologically active compounds and functional materials. nih.govcrimsonpublishers.com From a synthesis perspective, 4-chloro-6-cyclopropyl-3-nitroquinoline represents a versatile starting point for creating novel molecules for these applications.
Future synthetic efforts could target:
Fluorescent Probes and Sensors: Quinoline derivatives are widely used as fluorescent probes for bio-imaging and as chemosensors. crimsonpublishers.com The core structure of 4-chloro-6-cyclopropyl-3-nitroquinoline could be strategically functionalized—for example, by replacing the chloro or nitro group with fluorogenic moieties—to create novel probes for detecting specific ions, biomolecules, or cellular environments like lipid droplets. crimsonpublishers.comnih.gov
Organic Electronics: Due to their electron-accepting properties, quinoline derivatives are of interest in materials science for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). mdpi.com Synthetic modification of the 4-chloro-6-cyclopropyl-3-nitroquinoline backbone could be used to tune its electronic and photophysical properties, leading to new materials for optoelectronic devices.
Bioactive Scaffolds: The chloro and nitro groups on the quinoline ring are versatile handles for further chemical modification. nih.govresearchgate.netatlantis-press.com They can be substituted or transformed to introduce a wide variety of functional groups, enabling the synthesis of libraries of new compounds. These libraries can then be screened for potential applications in medicinal chemistry, building on the known biological activities of the broader quinoline class, which include anticancer, antibacterial, and anti-inflammatory properties. crimsonpublishers.com
Q & A
Q. What are the key steps in synthesizing 4-chloro-6-cyclopropyl-3-nitroquinoline, and how can reaction conditions be optimized?
The synthesis typically involves sequential nitration and chlorination of a quinoline precursor. For example, nitration of 4-chloroquinoline derivatives using a mixture of concentrated HNO₃ and H₂SO₄ introduces the nitro group at the 3-position. Cyclopropane substitution at the 6-position may require a Friedel-Crafts alkylation or a copper-catalyzed coupling reaction. Optimization involves controlling temperature (e.g., 0–5°C for nitration to prevent over-oxidation) and stoichiometry of reagents (e.g., 1.2 equivalents of chlorinating agent to minimize side products) .
Q. What purification methods are recommended for isolating 4-chloro-6-cyclopropyl-3-nitroquinoline from reaction mixtures?
Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is commonly used. Recrystallization from ethanol or acetonitrile can improve purity, as the compound’s solubility varies significantly with temperature (e.g., low solubility in cold ethanol). Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to achieve ≥95% purity .
Q. How can structural characterization be performed to confirm the identity of the compound?
Use a combination of:
- NMR : ¹H and ¹³C NMR to verify cyclopropyl protons (δ ~0.8–1.5 ppm) and nitro group electronic effects.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- IR : Identify characteristic stretches (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, C-Cl ~750 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the cyclopropyl and nitro groups influence reactivity in cross-coupling reactions?
The electron-withdrawing nitro group activates the quinoline core for nucleophilic aromatic substitution at the 4-chloro position. Cyclopropyl’s electron-donating nature stabilizes intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Kinetic studies show that replacing cyclopropyl with methyl reduces reaction rates by ~40%, highlighting steric and electronic modulation .
Q. What analytical strategies resolve contradictions in reported biological activity data for nitroquinoline derivatives?
Discrepancies may arise from impurities or assay conditions. Implement:
- Dose-response validation : Test across multiple concentrations (e.g., 1–100 µM) in duplicate.
- Metabolic stability assays : Use liver microsomes to rule out rapid degradation (e.g., t₁/₂ <30 min indicates false negatives).
- Target-specific assays : Compare activity against isolated enzymes (e.g., kinase inhibition) vs. cell-based models .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). The nitro group forms hydrogen bonds with Lys721, while the cyclopropyl moiety occupies a hydrophobic pocket. MD simulations (100 ns) assess binding stability—RMSD values >2 Å suggest weak interactions .
Q. What methods improve the compound’s solubility for in vivo studies without altering bioactivity?
- Prodrug synthesis : Introduce phosphate groups at the 6-cyclopropyl position (hydrolyzed in vivo).
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm, PDI <0.2).
- Co-solvents : Use 10% DMSO/40% PEG-300 in saline for IV administration. Solubility increases from 0.2 mg/mL (aqueous) to 5.1 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
